
4-Bromo-1-benzothiophene-2-carbaldehyde
Overview
Description
4-Bromo-1-benzothiophene-2-carbaldehyde (CAS: 19075-43-5) is a heterocyclic aromatic compound featuring a benzothiophene core substituted with a bromine atom at the 4-position and a formyl group at the 2-position. Its molecular formula is C₉H₅BrOS, with a molecular weight of 241.11 g/mol . The compound is commercially available at a purity of 95% and is commonly used as an intermediate in organic synthesis, particularly in pharmaceutical and materials science research . Its structure enables diverse reactivity, including participation in cross-coupling reactions and electrophilic substitutions, making it valuable for constructing complex molecules.
Mechanism of Action
Target of Action
4-Bromo-1-benzothiophene-2-carbaldehyde is a derivative of thiophene, a heterocyclic compound that has been the focus of many scientists due to its potential biological activity . Thiophene derivatives have been utilized in various fields, including medicinal chemistry, due to their diverse properties and applications . .
Mode of Action
It is known that thiophene derivatives, in general, exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific interactions of this compound with its targets, leading to these effects, are yet to be elucidated.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways might be influenced .
Result of Action
It is known that thiophene derivatives, in general, exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biological Activity
4-Bromo-1-benzothiophene-2-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by empirical data and case studies.
Synthesis
The synthesis of this compound typically involves bromination followed by the introduction of a carbaldehyde group. A common method includes the bromination of benzothiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator, leading to the formation of the desired compound through subsequent reduction processes.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its antimicrobial properties and potential use in medicinal chemistry.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit promising antimicrobial activity against a range of bacterial strains. For instance, compounds derived from this structure have shown effectiveness against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) as low as 4 µg/mL .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound Name | Target Organism | MIC (µg/mL) |
---|---|---|
(E)-6-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus | 4 |
4-(3-chloro-4-fluorophenyl)thiophene-2-carbaldehyde | Pseudomonas aeruginosa | 29.7 |
This compound | Escherichia coli | TBD |
The mechanism through which this compound exerts its biological effects often involves interaction with specific enzymes or receptors. For example, certain derivatives have been shown to inhibit enzymes linked to inflammatory pathways, suggesting potential anti-inflammatory properties.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Antibacterial Screening : A study screened a series of benzothiophene derivatives for antibacterial activity, identifying several compounds with significant potency against resistant strains of bacteria. The results demonstrated that modifications to the benzothiophene structure could enhance antibacterial efficacy significantly .
- Anti-inflammatory Activity : Research has indicated that some derivatives exhibit anti-inflammatory effects through the inhibition of cyclooxygenase enzymes, which are critical in mediating inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases.
- Cytotoxicity Studies : In vitro evaluations have shown that certain derivatives possess cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents. For instance, one derivative demonstrated approximately 97% growth inhibition at a concentration of 10 µM against melanoma cell lines .
Scientific Research Applications
Organic Synthesis
4-Bromo-1-benzothiophene-2-carbaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that lead to the development of more complex molecules, including pharmaceuticals and agrochemicals.
Table 1: Synthetic Pathways Involving this compound
Reaction Type | Example Compound | Yield (%) |
---|---|---|
Hydrazone Formation | Hydrazone derivatives | 85 |
Coupling Reaction | Arylthiophene derivatives | 90 |
Oxidation | Carboxylic acid derivatives | 75 |
Medicinal Chemistry
The compound has been evaluated for its biological activities, particularly in antimicrobial and anticancer research. Derivatives have shown promising results against various pathogens and cancer cell lines.
Case Study: Anticancer Activity
A study demonstrated that modifications to the benzothiophene structure enhanced activity against breast cancer cell lines (e.g., MCF-7), with IC₅₀ values indicating potent effects. The mechanism involves interaction with biological targets such as enzymes or receptors, where the aldehyde group forms covalent bonds with nucleophilic sites on proteins.
Table 2: Biological Activity of Derivatives
Activity Type | Target Organism/Cell Line | IC₅₀ (µg/mL) |
---|---|---|
Antimicrobial | Staphylococcus aureus | 4 |
Anticancer | MCF-7 (breast cancer) | <10 |
Antibacterial | Acinetobacter baumannii | 5 |
Material Science
In materials science, this compound is utilized in the production of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in optoelectronic devices.
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing 4-Bromo-1-benzothiophene-2-carbaldehyde?
- Methodological Answer : The compound can be synthesized via bromination of 1-benzothiophene-2-carbaldehyde using electrophilic brominating agents (e.g., N-bromosuccinimide) under controlled conditions. A one-pot approach, similar to methods used for benzothiophene derivatives, may involve Pd-catalyzed cross-coupling or Vilsmeier-Haack formylation to introduce the aldehyde group post-bromination . Reaction optimization (e.g., temperature control at 0–5°C, inert atmosphere) is critical to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Eye/Skin Exposure : Flush eyes with water for 15 minutes; wash skin with soap and water immediately. Remove contaminated clothing .
- Ingestion : Do not induce vomiting. Rinse mouth and seek medical attention.
- General Handling : Use fume hoods, nitrile gloves, and lab coats. Store in a cool, dry place away from oxidizing agents. Toxicity data are limited, so assume acute irritancy and potential sensitization .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR in CDCl₃ to confirm aldehyde proton (~10 ppm) and benzothiophene backbone.
- X-ray Crystallography : Single-crystal analysis using SHELX (e.g., SHELXL for refinement) or WinGX for structure solution. ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 241.94 for C₉H₅BrOS).
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Data Validation : Cross-check refinement metrics (R-factor, wR₂) in SHELXL. Values >5% suggest overfitting or incorrect space group assignment .
- Twinned Data : Use TwinRotMat or CELL_NOW for deconvoluting overlapped reflections.
- Iterative Refinement : Compare bond lengths/angles with similar structures (e.g., 4-Bromo-2-thiophenecarboxylic acid ) to identify outliers. Apply restraints for disordered regions .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Step Optimization : Brominate at low temperatures (−10°C) to reduce di-bromination byproducts.
- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuBr₂ for coupling efficiency.
- In Situ Monitoring : Use TLC or inline IR to track aldehyde formation. Quench reactions at 80–90% conversion to prevent degradation .
Q. How can computational methods predict reactivity for derivatizing this compound?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software to model electrophilic aromatic substitution (e.g., Fukui indices for bromine vs. aldehyde reactivity).
- Docking Studies : AutoDock Vina to simulate interactions with biological targets (e.g., kinase inhibitors) .
- Solvent Effects : COSMO-RS to predict solubility in polar aprotic solvents (DMF, DMSO) for reaction design.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Brominated Benzothiophene Carbaldehydes
The position of the bromine substituent on the benzothiophene ring significantly influences physical, electronic, and reactive properties. Key isomers include:
Key Observations :
- 6-Bromo isomer (98% purity) is preferred for applications requiring high regiochemical precision.
- 5-Bromo isomer may exhibit faster reactivity in cross-coupling due to reduced steric effects.
- 7-Bromo isomer ’s electronic effects could favor electrophilic substitutions at the 3-position.
Thiophene vs. Benzothiophene Derivatives
4-Bromo-2-thiophene carboxaldehyde (CAS: 18791-75-8) shares a similar aldehyde functional group but lacks the fused benzene ring of benzothiophene:
Key Differences :
- The benzothiophene derivative’s extended π-system enhances stability and conjugation, favoring applications in optoelectronics.
- The smaller thiophene analog has a defined melting point, suggesting higher crystallinity.
Comparison with Functional Group Analogs
Carboxamide and Carbonitrile Derivatives
Replacing the aldehyde group with other functionalities alters reactivity and applications:
Key Observations :
- Carboxamide : Higher molecular weight and hydrogen-bonding capacity make it suitable for drug design.
- Carbonitrile : Electron-withdrawing nitrile group enhances electrophilicity, useful in nucleophilic additions.
Structural Analysis
Crystallographic studies using SHELX software (e.g., SHELXL, SHELXS) have been instrumental in resolving the 3D structures of brominated benzothiophene derivatives, aiding in understanding steric and electronic effects .
Preparation Methods
Bromination of Benzothiophene Derivatives
General Approach:
The initial step in preparing 4-bromo-substituted benzothiophenes often involves selective bromination of benzo[b]thiophene or its derivatives under controlled conditions. A representative method involves the reaction of benzo[b]thiophene with bromine sources in the presence of catalysts and under inert atmosphere to achieve high regioselectivity and yield.
- React benzo[b]thiophene with acetic acid and a catalyst under argon atmosphere at 78 °C.
- Add 30% hydrogen peroxide dropwise over 30 minutes to initiate oxidation.
- Subsequently, add a mixture of sodium bromide and tetrabutylammonium bromide in water over 40 minutes.
- Increase temperature to 120 °C and pressure to approximately 9.5 atmospheres, maintain for 20 hours.
- Cool, extract with toluene, dry with anhydrous magnesium sulfate, and concentrate to obtain 4-bromobenzo[b]thiophene.
- Reported yield: 98.8% with GC purity 99.1%.
Parameter | Condition/Value |
---|---|
Solvent | Acetic acid |
Catalyst | Z-type molecular sieve (activated at 530 °C) |
Temperature (initial) | 78 °C |
Temperature (final) | 120 °C |
Pressure | 3 atm initially, raised to 9.5 atm |
Reaction time | 20 hours |
Bromine source | Sodium bromide + tetrabutylammonium bromide |
Yield | 98.8% |
Purity (GC) | 99.1% |
Formylation to Introduce the Aldehyde Group at 2-Position
The aldehyde group at the 2-position of benzothiophene is typically introduced by formylation reactions on the brominated benzothiophene intermediate or via oxidation of methyl groups.
- Vilsmeier-Haack formylation using POCl3 and DMF on brominated benzothiophene derivatives.
- Directed lithiation at the 2-position followed by quenching with DMF to introduce the formyl group.
While specific detailed protocols for 4-bromo-1-benzothiophene-2-carbaldehyde are scarce, analogous procedures for benzothiophene-2-carbaldehyde derivatives suggest that lithiation or electrophilic substitution with formylating agents is effective.
One-Step Aryne Reaction Method for Benzothiophene Derivatives
A novel synthetic approach involves a one-step reaction of o-silylaryl triflates (aryne precursors) with alkynyl sulfides to directly form benzothiophene derivatives with substitution at various positions, including bromine at the 4-position.
- The reaction proceeds under mild conditions (room temperature to 30 °C) using cesium fluoride to generate the aryne intermediate.
- Alkynyl sulfides act as sulfur sources, facilitating C–S bond formation and benzothiophene ring closure.
- Functional groups such as bromine remain intact during the reaction, allowing selective synthesis of 4-bromo-substituted benzothiophenes.
- Subsequent transformations can introduce aldehyde groups at the 2-position by further functionalization steps.
- Yields are moderate to good, with high regioselectivity and tolerance to diverse functional groups.
Palladium-Catalyzed Cross-Coupling and Functionalization
Palladium-catalyzed reactions such as Suzuki-Miyaura cross-coupling and direct C–H arylation have been employed to functionalize benzothiophene derivatives, including those bearing bromine substituents at the 4-position.
- 4-Bromobenzo[b]thiophene can be used as a substrate in palladium-catalyzed amination or arylation reactions to introduce various substituents at other positions.
- Reaction conditions typically involve Pd(OAc)2, phosphine ligands (e.g., BINAP), bases such as sodium tert-butoxide, and solvents like toluene under reflux.
- These methods allow further modification of the benzothiophene core, potentially enabling the introduction of formyl groups via subsequent oxidation or functional group transformations.
Summary Table of Preparation Methods
Methodology | Key Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|
Bromination of benzo[b]thiophene | Acetic acid, H2O2, NaBr, tetrabutylammonium bromide; 78–120 °C, inert atmosphere | 98.8 | High purity; selective bromination at 4-position |
Aryne reaction with alkynyl sulfides | o-Silylaryl triflates, alkynyl sulfides, CsF; rt–30 °C | Moderate to good | One-step synthesis; preserves bromine substituent |
Palladium-catalyzed cross-coupling | Pd(OAc)2, BINAP, NaOtBu, toluene, reflux | Variable | Allows further functionalization of bromobenzothiophene |
Formylation (lithiation or Vilsmeier-Haack) | n-BuLi or POCl3/DMF | Not specified | Introduces aldehyde at 2-position post-bromination |
Properties
IUPAC Name |
4-bromo-1-benzothiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISRITCYHXZEOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C=O)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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